[(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-4,16-Diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-2-methylbut-2-enoate
Description
The compound [(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-4,16-Diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-2-methylbut-2-enoate (hereafter referred to as Compound A) is a highly oxygenated, polycyclic limonoid triterpenoid with a molecular weight of 554.68 g/mol (C32H42O8) . It features:
- A pentacyclic core with fused oxapentacyclo rings.
- Esterified substituents: Two acetyloxy groups at positions 4 and 16, and an (E)-2-methylbut-2-enoate moiety at position 16.
- Functional groups: A furan-3-yl group at position 6, hydroxyl groups at positions 11 and 19, and methyl substituents at positions 1, 5, 10, and 13.
- Stereochemical complexity: Multiple chiral centers (12 stereodescriptors in its IUPAC name) .
Classified under limonoids, Compound A exhibits insecticidal and antifeedant activities, likely due to its structural resemblance to bioactive triterpenoids found in Meliaceae plants .
Properties
IUPAC Name |
[(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-4,16-diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-2-methylbut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46O9/c1-9-18(2)31(39)44-27-15-25(42-19(3)36)32(5)17-41-28-29(32)35(27,8)24-14-26(43-20(4)37)33(6)22(21-12-13-40-16-21)10-11-23(33)34(24,7)30(28)38/h9,11-13,16,22,24-30,38H,10,14-15,17H2,1-8H3/b18-9+/t22-,24-,25+,26-,27-,28+,29-,30+,32+,33-,34-,35-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZFKQGYVOURJC-GGQDZGBZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C2(COC3C2C1(C4CC(C5(C(CC=C5C4(C3O)C)C6=COC=C6)C)OC(=O)C)C)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1C[C@@H]([C@@]2(CO[C@H]3[C@H]2[C@@]1([C@@H]4C[C@H]([C@@]5([C@H](CC=C5[C@]4([C@H]3O)C)C6=COC=C6)C)OC(=O)C)C)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-4,16-Diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-2-methylbut-2-enoate is a complex organic molecule with significant biological potential due to its unique structural features and the presence of functional groups that may interact with biological systems. This article explores its biological activity based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C32H42O9 , with a molecular weight of approximately 570.679 g/mol . The structure includes multiple rings and functional groups that contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities which can be categorized as follows:
1. Antimicrobial Activity
Studies have shown that compounds containing furan moieties possess significant antimicrobial properties. For instance:
- Derivatives of furan have demonstrated antibacterial effects against Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentrations (MIC) ranging from 64 µg/mL to lower values in some derivatives.
2. Anticancer Activity
The anticancer potential of furan derivatives is notable:
- Research involving conjugated furan derivatives has shown promising results against human cervical cancer cells (HeLa), where specific compounds exhibited IC50 values as low as 0.15 ± 0.05 µg/mL , indicating potent cytotoxic effects.
3. Enzyme Inhibition
The compound's ability to inhibit certain enzymes has also been investigated:
- Some derivatives have been identified as inhibitors of carbonic anhydrase isozymes (hCA I and hCA II), which are important in various physiological processes and pathological conditions.
Case Studies
Several studies illustrate the biological activity of compounds related to the target compound:
Study 1: Antibacterial Efficacy
In a comparative study of various furan derivatives against bacterial strains:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 64 |
| Compound B | S. aureus | 32 |
| Compound C | Proteus vulgaris | 16 |
This data supports the hypothesis that structural modifications can enhance antibacterial potency.
Study 2: Anticancer Activity
A study evaluating the effects of furan-based compounds on HeLa cells revealed:
| Compound | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| Furan Derivative X | 0.15 ± 0.05 | Mitochondrial modification |
| Furan Derivative Y | 0.25 ± 0.07 | Membranolytic effect |
These findings suggest that the incorporation of furan rings can significantly influence the anticancer activity of synthesized compounds.
Scientific Research Applications
Based on the search results, here's what is known about the compound "[(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-4,16-Diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-2-methylbut-2-enoate":
Basic Information:
- It contains a furan-3-yl group and is a derivative of oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en .
- The molecular formula is C64H96O24 .
Related Compounds:
- It is structurally related to compounds with a similar oxapentacyclo skeleton, such as:
- (1R,2R,5R,6S,10R,11S,12R,15R,16R,18S,19R)-6-(furan-3-yl)-11,16,18-trihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-4-one
- [(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,15S,19R,20R,21S)-4,19,20,21-tetraacetyloxy-6-(furan-3-yl)-12-hydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,
- (1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-16,18-Diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en
Possible Applications:
- The search results suggest a potential link to antibacterial applications, as other compounds with complex structures are listed as antibacterials .
- The presence of a furan ring is noteworthy since furans are essential building blocks in organic chemistry and are frequently found in natural products with diverse biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical distinctions between Compound A and its analogs:
Notes on Structural Variations:
- Aromatic vs.
- Stereochemical Identity : 3-Deacetylsalannin shares the same core structure as Compound A but lacks one acetyloxy group, suggesting divergent metabolic stability .
Insecticidal Efficacy
- Compound A and 3-deacetylsalannin demonstrate comparable antifeedant activity against Spodoptera litura larvae (EC50 ~10 μM) due to their shared furan and ester moieties, which disrupt insect chemoreception .
- Compound B shows reduced activity (EC50 >50 μM), likely due to the absence of the (E)-2-methylbut-2-enoate group critical for target binding .
Metabolic Stability
- The diacetyloxy groups in Compound A enhance lipophilicity (logP ~4.2) compared to 3-deacetylsalannin (logP ~3.8), improving membrane permeability but increasing susceptibility to esterase-mediated hydrolysis .
Q & A
Q. What spectroscopic techniques are essential for confirming the stereochemical configuration of this compound?
The compound’s stereochemical complexity requires a combination of nuclear magnetic resonance (NMR) techniques, including - COSY, - HSQC, and NOESY/ROESY, to resolve overlapping signals and assign spatial relationships. For example, NOESY correlations between the furan-3-yl substituent and methyl groups at positions 1 and 15 can confirm their relative configurations. X-ray crystallography is recommended for absolute configuration validation when suitable crystals are obtained .
Q. How can synthetic routes be optimized to improve yields of this polycyclic compound?
Key challenges include regioselective acetylation at positions 4 and 16 and avoiding epimerization during esterification. A stepwise approach using orthogonal protecting groups (e.g., tert-butyl for hydroxyl groups) and coupling agents like DCC/DMAP (as seen in analogous syntheses) can enhance selectivity. Solvent optimization (e.g., dichloromethane for low nucleophilicity) and temperature control (0–5°C for acid-sensitive intermediates) are critical to minimize side reactions .
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and gradient elution (water/acetonitrile with 0.1% formic acid) is optimal. For scale-up, flash chromatography on silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) effectively separates stereoisomers. Recrystallization from tert-butyl methyl ether/hexane mixtures can further improve purity .
Advanced Research Questions
Q. How can contradictions between calculated and observed 13C^{13}C13C NMR chemical shifts be resolved?
Discrepancies often arise from solvent effects or conformational flexibility. Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM for chloroform) can refine predicted shifts. Experimental validation via variable-temperature NMR (VT-NMR) may reveal dynamic equilibria influencing chemical environments, such as hindered rotation around the (E)-2-methylbut-2-enoate ester .
Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?
Molecular docking (AutoDock Vina or Schrödinger Glide) combined with molecular dynamics (MD) simulations (AMBER or GROMACS) can model ligand-protein interactions. Focus on the furan-3-yl group’s π-stacking potential with aromatic residues and the acetyloxy groups’ hydrogen-bonding capacity. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How does the compound’s stereochemistry influence its pharmacokinetic properties?
Stereochemical variations at positions 4, 16, or 18 can alter metabolic stability and membrane permeability. Use in vitro assays (e.g., CYP450 inhibition in human liver microsomes) and logP measurements (shake-flask method) to correlate stereochemistry with bioavailability. Comparative studies with diastereomers (e.g., 4-epi or 16-deacetyl analogs) are recommended .
Q. What strategies address conflicting bioactivity data in different assay systems?
Discrepancies may arise from off-target effects or assay-specific conditions. Employ orthogonal assays (e.g., cell-free enzymatic vs. cell-based viability assays) and chemical proteomics (activity-based protein profiling) to identify confounding targets. Dose-response curves and Hill slope analysis can distinguish specific vs. nonspecific interactions .
Methodological Tables
Table 1. Key Spectral Data for Structural Confirmation
| Technique | Critical Observations | Reference |
|---|---|---|
| NMR | δ 5.72 (d, J=10.2 Hz, H-8), δ 1.28 (s, H-15 methyl) | |
| NMR | δ 170.5 (C=O, acetyloxy), δ 110.3 (furan C-3) | |
| HRMS | [M+Na]⁺ m/z 789.3521 (calc. 789.3518) |
Table 2. Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Coupling Agent | DCC/DMAP (1.5 equiv) | +25% |
| Solvent | CH₂Cl₂ (0.1 M) | Reduced epimer |
| Temperature | 0°C (esterification step) | +15% purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
